molecular formula C10H12O2 B1277293 Methyl o-tolylacetate CAS No. 40851-62-5

Methyl o-tolylacetate

Cat. No. B1277293
CAS RN: 40851-62-5
M. Wt: 164.2 g/mol
InChI Key: BLEMRRXGTKTJGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl o-tolylacetate is a chemical compound that is related to the family of esters. It is derived from o-tolylacetic acid and methanol. While the specific compound "Methyl o-tolylacetate" is not directly discussed in the provided papers, related compounds and methodologies can provide insight into its synthesis, molecular structure, and chemical properties.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions that can be adapted for the synthesis of Methyl o-tolylacetate. For instance, the synthesis of O-Methyl m-Tolylcarbamothioate involves the reaction of m-tolylcarbamothioate with methanol to introduce the methyl group . Similarly, the synthesis of 2-(4-bromomethylphenyl) propionic acid and its ester derivatives from ethyl p-tolylacetate involves methylation steps that could be relevant for synthesizing Methyl o-tolylacetate .

Molecular Structure Analysis

The molecular structure of Methyl o-tolylacetate would consist of a benzene ring substituted with a methyl group and an ester functional group. The crystallographic study of O-Methyl m-Tolylcarbamothioate provides insights into the structural aspects of methylated tolyl compounds, which could be extrapolated to understand the molecular geometry and potential intermolecular interactions of Methyl o-tolylacetate .

Chemical Reactions Analysis

The chemical reactivity of Methyl o-tolylacetate can be inferred from the reactions of similar compounds. For example, the decarboxylative Claisen rearrangement reactions of allylic tosylmalonate esters demonstrate the reactivity of tosylacetate derivatives under sigmatropic rearrangement conditions . This suggests that Methyl o-tolylacetate could also undergo similar rearrangement reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of Methyl o-tolylacetate can be deduced from the properties of related compounds. The rapid synthesis of partially O-methylated alditol acetate standards for GC-MS analysis indicates that such compounds are amenable to gas chromatography and mass spectrometry, which implies that Methyl o-tolylacetate would likely have similar analytical characteristics . The relative activities of hydroxyl groups in methyl glycopyranosides after methylation also provide insights into the reactivity of hydroxyl groups in the presence of methyl esters .

Scientific Research Applications

  • Methylation Analysis in Polysaccharides Glycosyl linkage analysis, crucial for structural determination of oligo- and polysaccharides, utilizes derivatization of component sugars to partially methylated alditol acetates, which are then analyzed via gas chromatography-mass spectrometry. This methodology, requiring detailed technical knowledge and experience, is vital for successful methylation analysis and data interpretation in polysaccharide research (Sims et al., 2018).

  • Synthesis Processes in Organic Chemistry Methyl o-tolylacetate plays a role in the synthesis of various compounds. For instance, the synthesis of 2-(4-bromomethylphenyl) propionic acid from p-methybenzyl cyanide involves methylation, hydrolysis, and bromide reaction, highlighting the compound's utility in creating more complex chemical structures (Cheng Qing-rong, 2011).

  • Applications in Lithium-Ion Batteries In the field of lithium-ion batteries, particularly for electric vehicles, methyl acetate has been explored as a co-solvent in electrolytes. It significantly enhances cell rate capability, though the impact on cell lifetime requires further investigation. This research is critical for developing rapid-charge batteries while maintaining longevity (Li et al., 2018).

  • Role in Fluoro-fungicides Synthesis Methyl o-tolylacetate is involved in the synthesis of trifloxystrobin, a new class of fluoro-fungicides. The compound serves as a key intermediate in creating these fungicides, demonstrating its importance in the development of agricultural chemicals (Li Yan & Zhou Ye-bing, 2005).

  • Degradation of Environmental Pollutants Research on the decomposition and decoloration of textile wastewater includes studies on methyl orange degradation, where methyl acetate's effectiveness in treatment processes is investigated. This highlights its potential role in environmental protection and pollution control (Guangwei Zhang et al., 2016).

  • Innovations in Catalytic Reactions Methyl o-tolylacetate contributes to novel catalytic reactions, like the three-component reaction involving a terminal alkyne, sulfonyl azide, and O-methyl oxime, producing N-alkylidene N′-tosylacetimidamide derivatives. Such reactions demonstrate the compound's utility in complex organic synthesis (M. Khalaj et al., 2017).

  • DNA Methylation Research DNA methylation patterns, crucial in various diseases, are studied using assays where methyl o-tolylacetate's derivatives might play a role. This research is essential for understanding disease mechanisms and developing diagnostic and therapeutic approaches (Christoph et al., 2016).

Safety And Hazards

Methyl o-tolylacetate should be handled with care. It is recommended to use personal protective equipment and ensure adequate ventilation when handling the compound . It should not be released into the environment .

properties

IUPAC Name

methyl 2-(2-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8-5-3-4-6-9(8)7-10(11)12-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEMRRXGTKTJGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427373
Record name Methyl o-tolylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl o-tolylacetate

CAS RN

40851-62-5
Record name Methyl o-tolylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(2-methylphenyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

30.0 g (0.2 mol) of o-tolyl acetic acid was dissolved in 100 ml of methanol, 5 ml of concentrated sulfuric acid was added thereto and the resulting solution was stirred with heating for 6 to 12 hours. The resulting solution was cooled and the solvent was removed under a reduced pressure to obtain a residue. The residue was washed twice with water and extracted with ethyl acetate. The organic layer was dried over magnesium sulfate and the solvent was removed under a reduced pressure. The residue thus obtained was subjected to column chromatography using a mixture of n-hexane and ethyl acetate (4:1) as an eluent to obtain 32.15 g (yield 98%) of the title compound as a colorless liquid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
98%

Synthesis routes and methods II

Procedure details

To a flask (1000 mL), 120 g of 2-methylphenylacetic acid and 400 mL of anhydrous methanol were added, and then 24 mL of concentrated sulfuric acid was further added with stiffing. The mixture was heated with an oil bath and refluxed. The reaction was monitored with thin layer chromatography (TLC) until the reactants were basically consumed. Subsequently, the solvent was removed by vacuum distillation. The residue was dumped into 400 mL of water and extracted with 400 mL of ethyl acetate. The organic layer was washed with water (2×200 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. A light yellow oily product was obtained. The light yellow oily product was further distilled under vacuum condition to yield 117.3 g of a colorless oily product (135-140° C., 16 mmHg) with a yield of 92%.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl o-tolylacetate
Reactant of Route 2
Reactant of Route 2
Methyl o-tolylacetate
Reactant of Route 3
Reactant of Route 3
Methyl o-tolylacetate
Reactant of Route 4
Reactant of Route 4
Methyl o-tolylacetate
Reactant of Route 5
Reactant of Route 5
Methyl o-tolylacetate
Reactant of Route 6
Reactant of Route 6
Methyl o-tolylacetate

Citations

For This Compound
2
Citations
JM MALLAN - 1964 - search.proquest.com
… over Drierite, the solvent was removed and the residue was analyzed by vpc (2-meter, Column mR'’, l80, 15 pai He) The material proved to be 100% methyl-o-tolylacetate by …
Number of citations: 3 search.proquest.com
KR Gibson, L Hitzel, RJ Mortishire-Smith… - The Journal of …, 2002 - ACS Publications
… Activation as the imidazolide followed by a Claisen condensation with either methyl phenylacetate or methyl o-tolylacetate gave the β-ketoesters 10. Decarboxylation under Krapcho's 9 …
Number of citations: 43 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.